4-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-2-(4-methoxyphenyl)phthalazin-1(2H)-one
Description
The compound 4-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-2-(4-methoxyphenyl)phthalazin-1(2H)-one is a heterocyclic molecule with a molecular formula of C₂₄H₁₆N₄O₄ and a molecular weight of 424.42 g/mol (CAS: 1291832-18-2) . Its structure comprises three key moieties:
- A 1,3-benzodioxole group (electron-rich aromatic system).
- A 1,2,4-oxadiazole ring (a five-membered heterocycle with nitrogen and oxygen atoms).
- A phthalazin-1(2H)-one core substituted with a 4-methoxyphenyl group at position 2.
This compound is synthesized via cyclization reactions typical for oxadiazole derivatives, as seen in analogous syntheses of substituted oxadiazoles . Its characterization involves spectroscopic methods (¹H NMR, IR, mass spectrometry) to confirm structural integrity .
Properties
IUPAC Name |
4-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-2-(4-methoxyphenyl)phthalazin-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16N4O5/c1-30-16-9-7-15(8-10-16)28-24(29)18-5-3-2-4-17(18)21(26-28)23-25-22(27-33-23)14-6-11-19-20(12-14)32-13-31-19/h2-12H,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXHJNVPBDFZKSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3C(=N2)C4=NC(=NO4)C5=CC6=C(C=C5)OCO6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-2-(4-methoxyphenyl)phthalazin-1(2H)-one is a novel synthetic derivative that incorporates the oxadiazole ring, which has been recognized for its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.
Molecular Formula and Weight
- Molecular Formula : C₁₄H₁₅N₃O₃
- Molecular Weight : 273.29 g/mol
Structural Features
The compound features a phthalazinone core substituted with a 1,3-benzodioxole and an oxadiazole moiety. This unique structure is believed to contribute to its biological efficacy.
Antimicrobial Activity
Research indicates that derivatives containing the 1,3,4-oxadiazole ring exhibit significant antimicrobial properties. These compounds have shown activity against various pathogens, including bacteria and fungi. The presence of the benzodioxole moiety enhances this activity by potentially increasing membrane permeability or interacting with specific microbial targets .
Antiplasmodial Activity
A study focusing on the antiplasmodial effects of related oxadiazole derivatives revealed promising results against Plasmodium falciparum, the causative agent of malaria. The structure-activity relationship indicated that modifications at the aromatic substituents significantly influenced potency and selectivity . The most potent derivatives demonstrated IC₅₀ values in the low micromolar range, suggesting that similar modifications in our compound could yield effective antimalarial agents.
Cytotoxicity
In vitro cytotoxicity assays have been conducted to assess the safety profile of compounds containing the oxadiazole scaffold. The results showed a range of cytotoxic effects depending on the specific substitutions on the phenyl rings. Compounds with electron-donating groups generally exhibited lower cytotoxicity compared to those with electron-withdrawing groups .
Anti-inflammatory and Analgesic Properties
Compounds with oxadiazole rings have also been reported to possess anti-inflammatory and analgesic activities. Studies have indicated that these compounds can inhibit pro-inflammatory cytokines and enzymes involved in pain pathways, making them candidates for further development as anti-inflammatory agents .
Structure-Activity Relationships (SAR)
The effectiveness of This compound can be attributed to specific structural features:
| Substituent | Effect on Activity |
|---|---|
| 1,3-benzodioxole | Enhances antimicrobial activity |
| Oxadiazole ring | Increases antiplasmodial potency |
| Methoxy group | Modulates lipophilicity and bioavailability |
These insights suggest that careful modification of substituents can optimize biological activity while minimizing toxicity.
Study 1: Antimicrobial Efficacy
A study investigated various 1,3,4-oxadiazole derivatives for their antimicrobial properties against Staphylococcus aureus and Escherichia coli. The derivatives exhibited significant inhibition zones compared to control antibiotics. The most active compound displayed an MIC (Minimum Inhibitory Concentration) of 32 µg/mL against MRSA strains .
Study 2: Antiplasmodial Screening
In another study focusing on antiplasmodial activity, several oxadiazole derivatives were screened against P. falciparum. The results indicated that compounds with specific substitutions at the 4-position of the oxadiazole exhibited IC₅₀ values as low as 0.011 µM, highlighting their potential as effective antimalarial agents .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional uniqueness is highlighted through comparisons with analogs (Table 1).
Table 1: Structural and Physicochemical Comparison
Key Observations:
The 4-methoxyphenyl substituent on phthalazinone may improve solubility in polar solvents relative to unsubstituted or phenyl-substituted derivatives .
Steric and Lipophilic Considerations :
- The benzodioxole moiety introduces steric bulk, which could hinder rotational freedom compared to smaller substituents like methoxy or methyl groups .
- Bromine in the bromophenyl analog increases molecular weight and polarizability, favoring hydrophobic interactions .
Synthetic Accessibility :
- The target compound’s synthesis likely mirrors methods for analogous oxadiazoles, such as cyclization of amidoximes with carboxylic acid derivatives .
Research Findings and Implications
Physicochemical Properties
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
